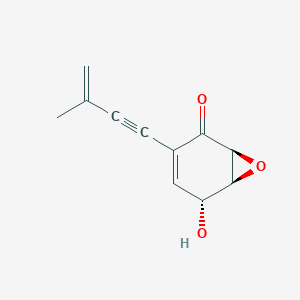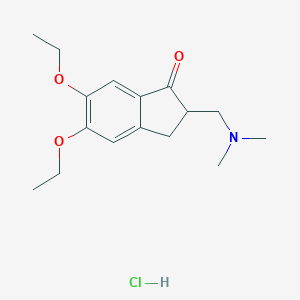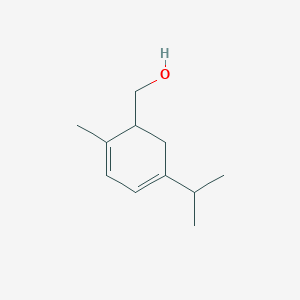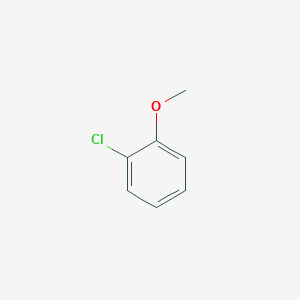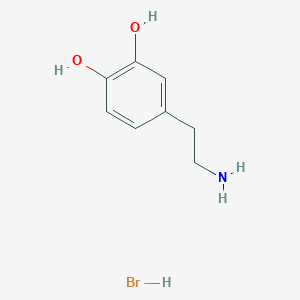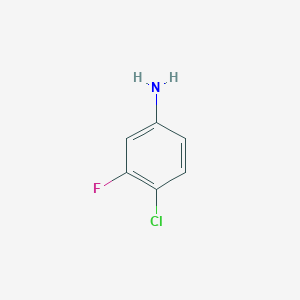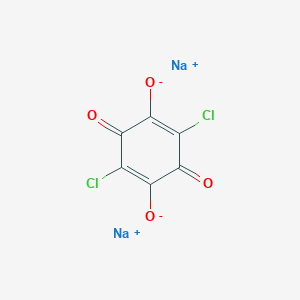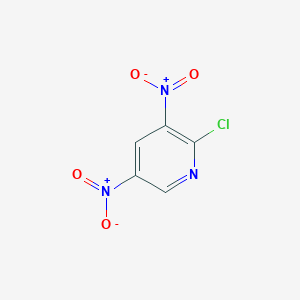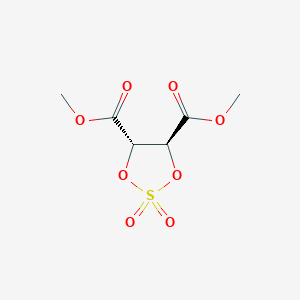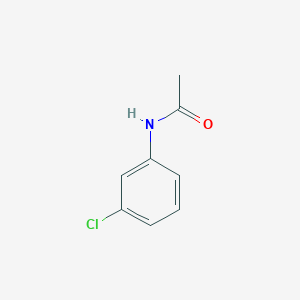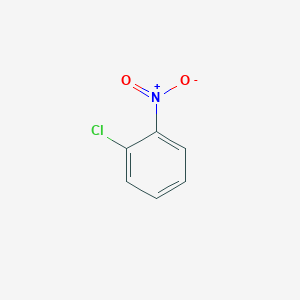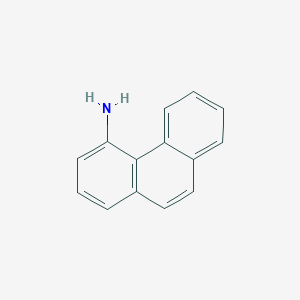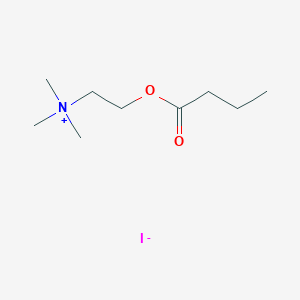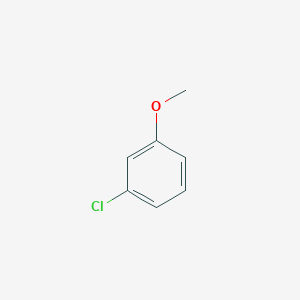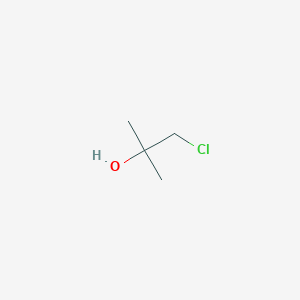
1-Chloro-2-methyl-2-propanol
Vue d'ensemble
Description
1-Chloro-2-methyl-2-propanol is a chemical compound that has been studied for various applications, including its use as an intermediate in the synthesis of pharmaceuticals and its behavior on metal surfaces. The compound is also known for its chiroptical properties and has been involved in the study of molecular structures and vibrational spectra.
Synthesis Analysis
The synthesis of 1-Chloro-2-methyl-2-propanol and its derivatives has been explored in several studies. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase has been reported, highlighting the high enantioselectivity of the process . Additionally, the synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride has been completed, providing methods for obtaining all 13C- and 15N-isotopomers of 1-amino-2-propanol . The process of synthesizing 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine has also been discussed, with a yield of over 65% under optimal conditions .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol) have been investigated, predicting the existence of these compounds in non-planar gauche structures and confirming strong intermolecular Cl⋯H(O) dipolar interactions in their condensed phases . Conformational analysis of 1-chloro- and 1-bromo-2-propanol has also been performed, revealing the prevalence of gauche conformers due to hyperconjugation .
Chemical Reactions Analysis
The chemical behavior of 1-Chloro-2-methyl-2-propanol on metal surfaces has been studied, showing that upon thermal activation on a Ni(100) single-crystal surface, the compound undergoes sequential bond scission to produce intermediates that can follow various reaction pathways, including cyclization, hydrogenation, and dehydration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-methyl-2-propanol and related compounds have been analyzed in several studies. Densities and viscosities of ternary mixtures containing 2-methyl-1-propanol (or 2-methyl-2-propanol), n-hexane, and 1-chlorobutane have been measured, with excess molar volumes and viscosity deviations calculated and analyzed in terms of molecular interactions . The chiroptical properties of (-)-(S)-2-chloro-3-(5-imidazolyl)propanol have also been synthesized and discussed, contributing to the understanding of the compound's optical activity .
Applications De Recherche Scientifique
Surface Chemistry and Catalysis 1-Chloro-2-methyl-2-propanol shows interesting chemical interactions when in contact with metal surfaces. A study revealed that when it interacts with a Ni(100) single-crystal surface, various chemical reactions occur, leading to the production of hydroxyalkyl and oxametallacycle intermediates. These intermediates further engage in diverse reactions such as cyclization to isobutene oxide, hydrogenation to tert-butyl alcohol, and dehydration reactions to produce isobutene and other compounds. It was noted that coadsorption of hydrogen on the surface boosts the production of tert-butyl alcohol and inhibits the decomposition to isobutene (Zhao, Deng, & Zaera, 2010).
Conformational Analysis In the realm of theoretical and spectroscopic analysis, 1-Chloro-2-methyl-2-propanol has been studied for its conformational isomerism. The conformers of this compound, particularly those with the halogen atom (Cl) and the hydroxyl group (OH) in the gauche orientation, were found to be predominant in both gas phase and solution. This phenomenon, referred to as the gauche effect, was attributed to hyperconjugation rather than intramolecular hydrogen bonding. Such insights are significant as they relate to stereochemical control in compounds, a factor crucial in pharmaceutical and agrochemical industries (Gonçalves et al., 2013).
Epoxide Formation on Metal Surfaces Another study delved into the reaction of 1-chloro-2-methyl-2-propanol on oxygen-covered Ag(110) surfaces. The findings indicated the formation of chloro-tert-butoxy intermediates and water. These intermediates subsequently reacted to produce isobutylene oxide and surface chlorine, along with small amounts of methyl ethyl ketone. The study suggests that the formation of isobutylene oxide may proceed through an oxametallacycle intermediate that is not stable under the reaction conditions or via a concerted process akin to the olefin chlorohydrin synthesis of epoxides (Medlin & Barteau, 2002).
Spectroscopic Investigations The molecular structure and vibrational spectra of 1-chloro-2-methyl-2-propanol, among other compounds, have been extensively studied. For instance, the conformational stability and vibrational frequencies have been computed using various levels of theory, shedding light on the energy hierarchies of different conformers and the presence of strong intermolecular dipolar interactions in the condensed phases of these compounds (Badawi, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOZGFXJZQXOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204381 | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Chloro-2-methyl-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chloro-2-methyl-2-propanol | |
CAS RN |
558-42-9 | |
| Record name | 1-Chloro-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 558-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



